REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][OH:11])[CH:6]=[CH:7][C:8]=1[CH3:9]>[O-2].[Mn+2].ClCCl>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([CH:4]=1)[CH:10]=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
36.35 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1C)CO
|
Name
|
|
Quantity
|
207.6 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+2]
|
Name
|
|
Quantity
|
730 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration over Celite
|
Type
|
WASH
|
Details
|
rinsing with dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |